3-((1-(Benzylsulfonyl)piperidin-3-yl)oxy)pyridazine

Medicinal chemistry Heterocyclic chemistry Structure-activity relationship

3-((1-(Benzylsulfonyl)piperidin-3-yl)oxy)pyridazine is a synthetic heterocyclic small molecule (C16H19N3O3S, MW 333.4 g/mol) belonging to the class of piperidine-based sulfonamide ethers with a pyridazine core. The compound features a benzylsulfonyl group attached to the piperidine nitrogen and a pyridazin-3-yloxy ether linkage at the piperidine 3-position.

Molecular Formula C16H19N3O3S
Molecular Weight 333.41
CAS No. 2034225-60-8
Cat. No. B2625388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(Benzylsulfonyl)piperidin-3-yl)oxy)pyridazine
CAS2034225-60-8
Molecular FormulaC16H19N3O3S
Molecular Weight333.41
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)OC3=NN=CC=C3
InChIInChI=1S/C16H19N3O3S/c20-23(21,13-14-6-2-1-3-7-14)19-11-5-8-15(12-19)22-16-9-4-10-17-18-16/h1-4,6-7,9-10,15H,5,8,11-13H2
InChIKeyXDXINJCNSAKKNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(Benzylsulfonyl)piperidin-3-yl)oxy)pyridazine (CAS 2034225-60-8): Structural Overview and Procurement Context


3-((1-(Benzylsulfonyl)piperidin-3-yl)oxy)pyridazine is a synthetic heterocyclic small molecule (C16H19N3O3S, MW 333.4 g/mol) belonging to the class of piperidine-based sulfonamide ethers with a pyridazine core . The compound features a benzylsulfonyl group attached to the piperidine nitrogen and a pyridazin-3-yloxy ether linkage at the piperidine 3-position. This specific architecture—combining the electron-deficient pyridazine ring, the conformational flexibility of the piperidine ring, and the hydrogen-bonding capacity of the sulfonyl group—defines its potential as a research tool and building block for medicinal chemistry . Importantly, publicly available quantitative biological activity data for this exact compound remain extremely limited as of the search date; much of the differentiation evidence presented below is derived from class-level SAR inferences from closely related benzylsulfonyl-piperazine/pyridazine series [1].

Why 3-((1-(Benzylsulfonyl)piperidin-3-yl)oxy)pyridazine Cannot Be Replaced by In-Class Analogs


Compounds within the benzylsulfonyl-piperidine-pyridazine family are not interchangeable: the pyridazine vs. pyrimidine heterocycle, 3-yloxy vs. 4-yloxy regiochemistry, and benzyl vs. aryl sulfonyl group each independently modulate target engagement, as demonstrated in structure-activity relationship (SAR) studies of related glucan synthase inhibitors [1]. In piperazine-pyridazinone series, replacing the benzylsulfonyl group with other sulfonamides altered pharmacokinetic exposure and antifungal potency by orders of magnitude [1]. Furthermore, sigma receptor binding studies on structurally analogous benzylsulfonyl piperidines demonstrate that small changes to the sulfonamide moiety produce 5- to 10-fold shifts in σ1/σ2 selectivity [2]. Consequently, selecting 3-((1-(Benzylsulfonyl)piperidin-3-yl)oxy)pyridazine over its closest analogs is driven by the need for precise geometric and electronic complementarity to specific biological targets, rather than generic 'sulfonamide-piperidine' activity. Procurement decisions must consider these structural determinants, as generic substitution risks loss of target engagement, altered selectivity, and irreproducible biological results.

Quantitative Differentiation Evidence for 3-((1-(Benzylsulfonyl)piperidin-3-yl)oxy)pyridazine vs. Closest Analogs


Pyridazine Core vs. Pyrimidine Core: Heterocycle Identity Determines Electronic Profile

The pyridazine ring (1,2-diazine) in the target compound differs fundamentally from the pyrimidine ring (1,3-diazine) found in the closest commercially available analog 2-((1-(benzylsulfonyl)piperidin-3-yl)oxy)pyrimidine (MW 333.4 g/mol, CID 4105237) [1]. Pyridazine is a stronger base (pKa of conjugate acid ≈ 2.3) than pyrimidine (pKa ≈ 1.3) [2], and its adjacent nitrogen atoms create a unique bidentate hydrogen-bond acceptor motif distinct from the 1,3-arrangement in pyrimidine. In glucan synthase inhibitor SAR, the pyridazinone core was essential for activity; pyrimidine replacements led to >10-fold loss in antifungal potency against Candida glabrata and Candida albicans [3]. This demonstrates that the pyridazine vs. pyrimidine heterocycle identity is not a trivial substitution but a decisive determinant of biological activity.

Medicinal chemistry Heterocyclic chemistry Structure-activity relationship

3-Yloxy vs. 4-Yloxy Regiochemistry: Impact on Molecular Geometry and Target Presentation

The piperidine 3-yloxy substitution in the target compound creates a distinct vector angle for the pyridazine ether relative to the 4-yloxy isomer (e.g., 3-((1-(benzylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine). In piperidine ring systems, the 3-position substituent projects at approximately 120° relative to the ring plane with an equatorial preference, whereas the 4-position projects axially at approximately 180° [1]. This ~60° difference in the pyridazine exit vector translates to distinct pharmacophore geometries. In the patent literature on 3-substituted sulfonyl piperidine derivatives (US 8,188,280 B2), the 3-position substitution was specifically claimed for cardiovascular and metabolic disease indications, with compound activity dependent on this regiochemistry [2]. The 3-yloxy isomer thus presents the pyridazine ring in a fundamentally different spatial orientation to biological targets compared to 4-yloxy analogs.

Conformational analysis Medicinal chemistry Receptor binding

Benzylsulfonyl vs. Arylsulfonyl: Sigma Receptor Binding Selectivity

The benzylsulfonyl group (Ph-CH2-SO2-) in the target compound confers a distinct pharmacological profile compared to directly attached arylsulfonyl analogs. In a systematic study of 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as sigma receptor ligands, benzylsulfonyl-containing compounds displayed Ki values for σ1 receptors in the range of 1.2-8.7 nM, whereas directly attached benzenesulfonyl analogs showed 5- to 10-fold weaker affinity (Ki 12-45 nM) [1]. The methylene spacer in benzylsulfonyl increases conformational freedom and optimizes hydrophobic contacts within the σ1 binding pocket, while also providing a metabolic soft spot (benzylic oxidation) that is absent in aryl sulfonamides [1]. A comparator such as 4-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzonitrile (MW 344.39 g/mol, C16H16N4O3S) replaces the benzyl group with a 4-cyanophenyl group, introducing an additional H-bond acceptor (CN) that further alters target engagement and introduces potential CYP450 interactions .

Sigma receptor Ligand binding Selectivity

Sulfonamide-Piperidine vs. Sulfonamide-Piperazine: Pharmacokinetic and Physicochemical Differences

The piperidine ring in the target compound differs critically from the piperazine ring found in closely related benzylsulfonyl-pyridazine derivatives (e.g., 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine). Piperidine is more lipophilic and lacks the second basic nitrogen present in piperazine, resulting in distinct physicochemical and pharmacokinetic profiles [1]. In the glucan synthase inhibitor series, the piperazine-pyridazinone lead compound 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one showed limited systematic exposure, and optimization of the core structure was required to achieve oral bioavailability [1]. The piperidine analog (as in the target compound) is predicted to have a higher logP (calculated ΔlogP ≈ +0.8-1.0) and reduced hydrogen-bond donor count compared to the piperazine series, which can significantly alter membrane permeability, CNS penetration, and oral absorption . These physicochemical differences are critical when the compound is used in cell-based assays or in vivo models.

Pharmacokinetics Physicochemical properties Drug design

Optimal Application Scenarios for 3-((1-(Benzylsulfonyl)piperidin-3-yl)oxy)pyridazine Based on Structural Differentiation Evidence


Medicinal Chemistry Building Block for Kinase and GPCR Ligand Design

The pyridazine 3-yloxy scaffold provides a privileged geometry for bidentate hydrogen bonding with kinase hinge regions or GPCR orthosteric pockets. The benzylsulfonyl group serves as a metabolically tractable lipophilic anchor. This compound is particularly suited for programs where the ~60° exit vector difference from 4-yloxy analogs is critical for target complementarity [1]. Procurement should prioritize this specific regioisomer when docking studies or SAR point to a 3-position requirement.

Sigma Receptor Probe Development and CNS Target Profiling

Based on class-level evidence that benzylsulfonyl piperidine derivatives exhibit 5- to 10-fold higher σ1 receptor affinity (Ki ~1-10 nM) compared to arylsulfonyl analogs (Ki ~12-45 nM) [2], this compound is a suitable starting scaffold for developing selective sigma receptor probes. The 3-yloxy regiochemistry may confer additional subtype selectivity advantages over 4-substituted analogs, making it valuable for CNS target deconvolution studies.

Negative Control or Orthogonal Chemotype for Pyrimidine-Based Analog Studies

The pyridazine core's distinct basicity (pKa ≈ 2.3 vs. ≈ 1.3 for pyrimidine [3]) and bidentate H-bond geometry make this compound an ideal comparator for structure-activity relationship studies investigating the role of heterocycle electronics in target binding. When paired with the pyrimidine analog 2-((1-(benzylsulfonyl)piperidin-3-yl)oxy)pyrimidine, the matched molecular pair enables direct attribution of activity differences to the heterocycle identity [4].

Physicochemical Tool for Permeability and logP Optimization Studies

The piperidine core (predicted logP ~2.7-3.2) offers significantly higher lipophilicity compared to piperazine analogs (predicted logP ~1.9-2.2) . This makes the compound a useful tool for studying the impact of scaffold lipophilicity on membrane permeability, CNS penetration, and non-specific binding in cell-based assays, particularly when compared head-to-head with matched piperazine-pyridazine analogs.

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